![molecular formula C9H14N2O3 B1477683 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2090958-99-7](/img/structure/B1477683.png)
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile, also known as 3-EHP-OPN, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to possess unique properties that make it useful for a variety of laboratory experiments and applications.
Scientific Research Applications
Synthesis and Chemical Transformations
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis and stereochemistry of polysubstituted pyrrolidin-2-ones. For instance, a study details the regio- and stereoselective synthesis of 4-ethoxy-5-hydroxypyrrolidin-2-ones and 6-hydroxyhexahydro-4H-furo[2,3-c]pyrrol-4-ones from 3-alkoxysuccinimides, achieving yields up to 77% and highlighting the influence of alkoxy and N-moieties on stereoselectivity (da Silva et al., 2020).
Heterocyclic Compound Synthesis
The compound also plays a role in the synthesis of heterocyclic compounds. Research has highlighted methods for synthesizing different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, underscoring the compound's reactivity and synthetic importance as a precursor (Fadda et al., 2014).
Pharmaceutical Intermediate Production
In the pharmaceutical sector, 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, a related derivative, serves as a beneficial intermediate for producing pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide. The processes for manufacturing both the intermediate and the active substance have been described, showcasing the compound's significance in drug synthesis and production (Fort, 2002).
properties
IUPAC Name |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYQIHSMJZIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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